

# An In-depth Technical Guide to N-acetylhistidine Monohydrate (CAS: 39145-52-3)

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## Compound of Interest

Compound Name: *N*-acetylhistidine monohydrate

Cat. No.: B554824

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## Executive Summary

N-acetylhistidine (NAH), in its monohydrate form (CAS: 39145-52-3), is an endogenous N-acetylated amino acid that has garnered considerable interest for its diverse physiological roles and therapeutic potential. Predominantly found in high concentrations in the brain and ocular tissues of poikilothermic vertebrates, it is a key player in osmoregulation and is hypothesized to be a central component of a "molecular water pump" mechanism crucial for maintaining lens transparency.[1][2][3][4][5][6][7][8] In mammals, while present at lower concentrations, NAH is a component of the novel organ preservation solution, Custodiol-N, which is under clinical investigation for enhancing the protection of organs during transplantation.[4][5][6][9][10][11] This technical guide provides a comprehensive overview of the physicochemical properties, biological functions, and analytical methodologies pertaining to **N-acetylhistidine monohydrate**, with a focus on its metabolic pathways and experimental protocols relevant to research and drug development.

## Physicochemical Properties

**N-acetylhistidine monohydrate** is a white crystalline powder soluble in water.[12][13][14] Its chemical structure consists of an L-histidine core with an acetyl group attached to the alpha-amino nitrogen.

Property	Value	Reference
CAS Number	39145-52-3	<a href="#">[3]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[16]</a> <a href="#">[17]</a> <a href="#">[18]</a> <a href="#">[19]</a> <a href="#">[20]</a>
Molecular Formula	C <sub>8</sub> H <sub>13</sub> N <sub>3</sub> O <sub>4</sub>	<a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[18]</a> <a href="#">[19]</a>
Molecular Weight	215.21 g/mol	<a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[16]</a> <a href="#">[18]</a> <a href="#">[19]</a>
IUPAC Name	(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate	<a href="#">[13]</a> <a href="#">[19]</a>
Melting Point	155-170 °C	<a href="#">[16]</a>
Optical Rotation	+44° to +49° (C=1, H <sub>2</sub> O)	<a href="#">[16]</a> <a href="#">[20]</a>
Solubility	Soluble in water	<a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a>
Appearance	White to almost white powder or crystalline powder	<a href="#">[20]</a>
Water Content	7.0-10.0%	<a href="#">[20]</a>

## Biological Significance and Therapeutic Potential Role in Osmoregulation and the "Molecular Water Pump" Hypothesis

N-acetylhistidine is a prominent biomolecule in the brain, retina, and lens of poikilothermic vertebrates, where it functions as a critical osmolyte.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) The "molecular water pump" hypothesis suggests that a metabolic cycle of NAH between the lens and ocular fluids actively removes water from the lens, thereby maintaining its dehydrated state and preventing cataract formation.[\[2\]](#)[\[3\]](#)[\[15\]](#)[\[21\]](#) This process involves the synthesis of NAH within the lens and its subsequent efflux into the ocular fluid, where it is hydrolyzed. It is proposed that each molecule of NAH carries a significant number of water molecules with it as it moves down its concentration gradient.[\[2\]](#)[\[15\]](#)

## Application in Organ Preservation

N-acetylhistidine is a key component of Custodiol-N, a novel organ preservation solution.<sup>[4][6][9][11]</sup> Its inclusion is intended to improve the protection of organs such as the heart, liver, and kidney during the cold ischemia period of transplantation.<sup>[4][6][9][11]</sup> Clinical trials are ongoing to evaluate the safety and efficacy of Custodiol-N compared to standard preservation solutions.<sup>[5][6][9][11]</sup> The rationale for its use includes its potential to mitigate ischemia-reperfusion injury.<sup>[4]</sup>

## Metabolic Pathways

The metabolism of N-acetylhistidine involves a straightforward enzymatic cycle of synthesis and degradation.

### Biosynthesis

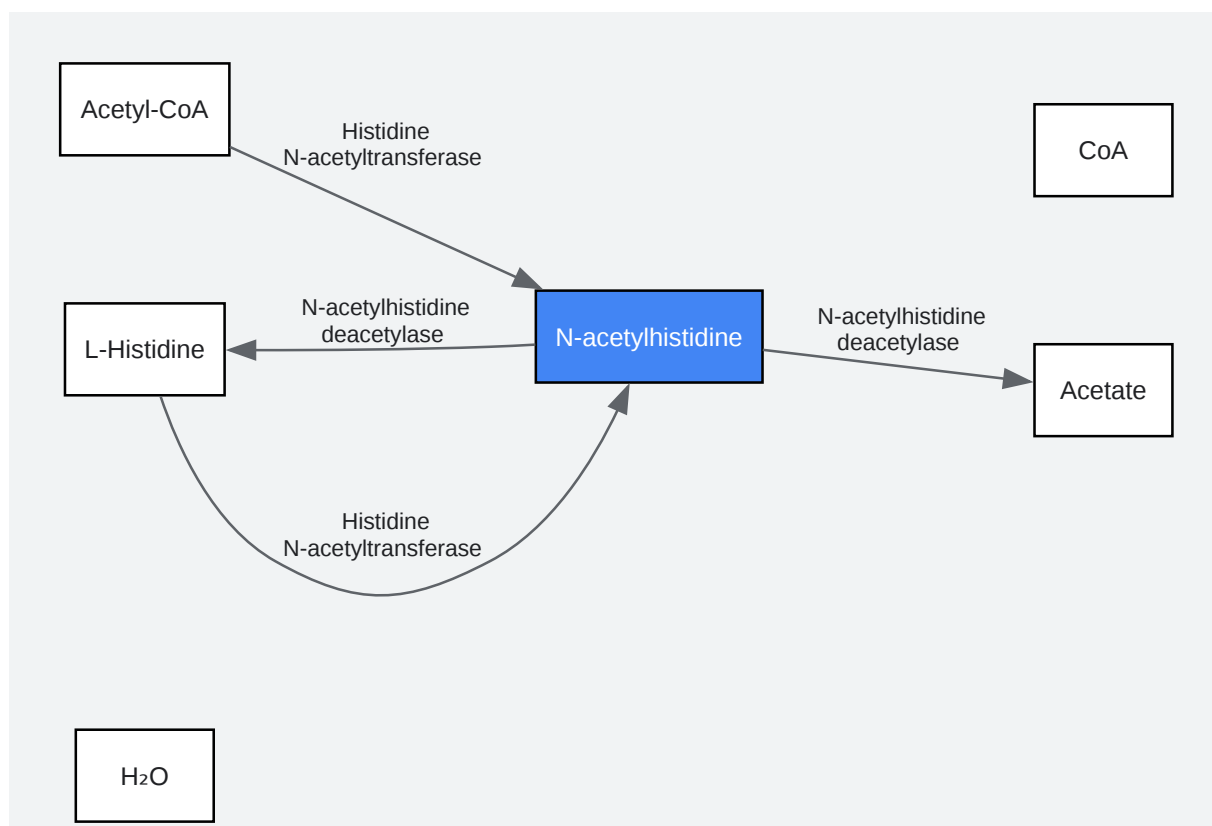
N-acetylhistidine is synthesized from L-histidine and acetyl-CoA in a reaction catalyzed by the enzyme Histidine N-acetyltransferase (EC 2.3.1.33).<sup>[4][8][22]</sup>

- Reaction: L-histidine + Acetyl-CoA → N-acetyl-L-histidine + CoA

### Catabolism

The breakdown of N-acetylhistidine to L-histidine and acetate is catalyzed by N-acetylhistidine deacetylase.<sup>[4]</sup>

- Reaction: N-acetyl-L-histidine + H<sub>2</sub>O → L-histidine + Acetate



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Biosynthesis and Catabolism of N-acetylhistidine.

## Experimental Protocols

### Synthesis of N-acetylhistidine Monohydrate

This protocol is based on the general method of N-acetylation of amino acids using acetic anhydride.<sup>[23]</sup>

Materials:

- L-Histidine
- Acetic anhydride
- Deionized water
- Ice bath

- Magnetic stirrer and stir bar
- Büchner funnel and filter paper
- Vacuum flask

Procedure:

- Dissolve L-histidine in deionized water in a flask with stirring.
- Cool the solution in an ice bath.
- Slowly add acetic anhydride to the cooled, stirring solution. Maintain the temperature below 10°C.
- Continue stirring in the ice bath for 1-2 hours after the addition is complete.
- Allow the reaction mixture to stand at room temperature for 30 minutes.
- Reduce the volume of the solution by rotary evaporation.
- Store the concentrated solution at 4°C overnight to facilitate crystallization.
- Collect the crystalline product by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold water.
- Dry the purified **N-acetylhistidine monohydrate** under vacuum.

## Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of N-acetylhistidine in biological samples.<sup>[7]</sup><sup>[24]</sup>

Instrumentation and Columns:

- HPLC system with a UV detector

- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

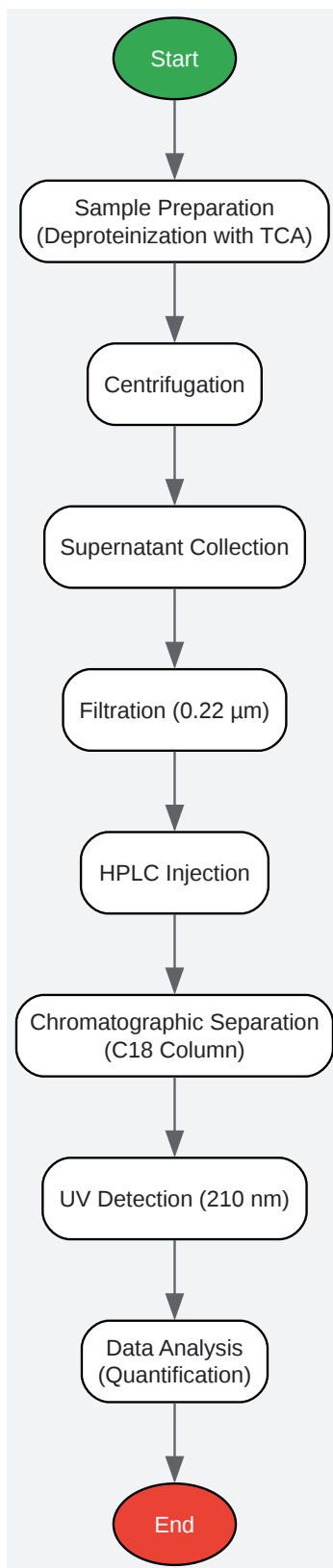
Reagents:

- Potassium dihydrogen phosphate
- Orthophosphoric acid
- Acetonitrile (HPLC grade)
- N-acetylhistidine standard
- Trichloroacetic acid (TCA) for sample deproteinization

Procedure:

- **Mobile Phase Preparation:** Prepare an aqueous mobile phase of potassium dihydrogen phosphate (e.g., 50 mM) and adjust the pH to approximately 3.0 with orthophosphoric acid. The mobile phase may contain a small percentage of acetonitrile.
- **Standard Solution Preparation:** Prepare a stock solution of N-acetylhistidine in the mobile phase and perform serial dilutions to create a calibration curve.
- **Sample Preparation:**
  - Homogenize tissue samples in an appropriate volume of cold 10% TCA.
  - Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
  - Collect the supernatant and filter it through a 0.22 µm syringe filter.
- **Chromatographic Conditions:**
  - Flow Rate: 1.0 mL/min
  - Detection Wavelength: 210 nm
  - Injection Volume: 20 µL

- Analysis: Inject the prepared standards and samples onto the HPLC system. Identify and quantify the N-acetylhistidine peak based on the retention time and the calibration curve.

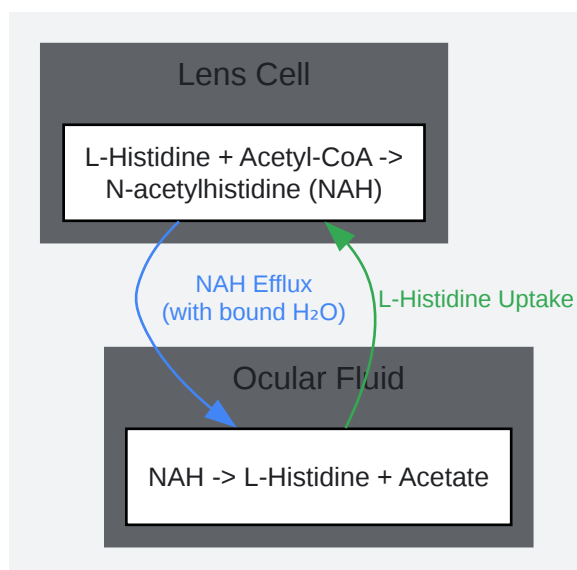


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Workflow for HPLC analysis of N-acetylhistidine.

## The "Molecular Water Pump" Hypothesis: A Visual Representation

The proposed "molecular water pump" mechanism in the ocular lens is a dynamic, compartmentalized process.



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